Acide 4-mercaptophénylboronique

Vue d'ensemble

Description

Synthesis Analysis

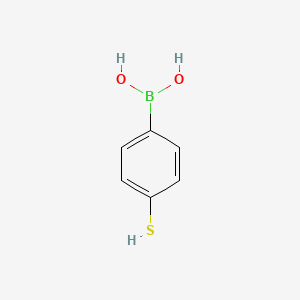

4-Mercaptophenylboronic acid derivatives can be synthesized through a metallation/boration sequence starting from S-protected 4-bromothiophenols. The t-butyldimethylsilylthioether serves as a protective group that allows the subsequent regeneration of the mercapto group after boration, leading to the production of 4-MPBA and its derivatives (Brikh & Morin, 1999).

Molecular Structure Analysis

The molecular structure of 4-MPBA has been extensively studied using computational methods and vibrational spectroscopy, revealing insights into its conformation and spectroscopic parameters. Notably, investigations into its molecular dimer have highlighted the presence of intermolecular hydrogen bonding, critical for understanding its chemical behavior and interactions (Parlak et al., 2015).

Chemical Reactions and Properties

4-MPBA exhibits unique reactivity due to its boronic acid and thiol functionalities. It has been used to create self-assembled monolayers (SAMs) on gold, demonstrating the compound's ability to form dense, well-organized layers. Such SAMs have shown varying stability and reactivity based on the conditions, notably showing a surprising lability in basic solutions where B-C bonds are cleaved. This reactivity is crucial for applications in sensing and material science (Barriet et al., 2007).

Physical Properties Analysis

The physical properties of 4-MPBA, such as its ability to form tight yet reversible covalent bonds with cis-1,2-diols groups on the surface of modified gold nanoparticles, have been exploited for the selective enrichment of glycopeptides. This illustrates the compound's significant potential in glycoproteomics and related fields (Yao et al., 2009).

Chemical Properties Analysis

The chemical behavior of 4-MPBA under different pH conditions has been explored using surface-enhanced Raman spectroscopy (SERS), revealing its orientation and existing form dependence on the media's pH. This pH-responsive behavior underscores its versatility in chemical sensing and molecular recognition applications (Su et al., 2017).

Applications De Recherche Scientifique

Détection du glucose

L'acide 4-mercaptophénylboronique a été utilisé dans la conception et le développement de biotechnologies efficaces pour la surveillance sensible et sélective du glucose . Une détection par diffusion Raman amplifiée par surface (SERS) de la nano-structure de silice assemblée cœur-coquille or-argent immobilisée par l'this compound (4-MPBA) (SiO2@Au@Ag@4-MPBA) a été rapportée pour la détection quantitative et sélective du glucose à une concentration physiologiquement pertinente .

Synthèse de nanoparticules fonctionnalisées

L'this compound a été utilisé pour synthétiser des nanoparticules fonctionnalisées . Ces nanoparticules peuvent être utilisées pour la détection du glucose et l'enrichissement des glyciopeptides .

Enrichissement des glycoprotéines et des glycopeptides

L'this compound peut être utilisé pour fonctionnaliser des microsphères magnétiques Fe3O4-C-Au afin de synthétiser des microsphères magnétiques Fe3O4-C-Au à structure cœur-coquille pour l'enrichissement sélectif des glycoprotéines et des glycopeptides .

Réactions pilotées par les plasmons

L'this compound a été étudié dans des réactions pilotées par les plasmons sur des nanoparticules plasmoniques . Ces réactions se produisent dans des conditions sensiblement différentes de celles de la synthèse organique classique et constituent une voie prometteuse pour améliorer l'efficacité de divers procédés chimiques .

Diffusion Raman amplifiée par surface (SERS)

L'this compound a été utilisé dans des études de diffusion Raman amplifiée par surface (SERS) . La SERS est une technique spectroscopique impliquant l'excitation de la résonance de plasmon de surface localisée (LSPR), qui amplifie considérablement le champ électromagnétique à proximité des nanostructures métalliques plasmoniques .

Étude des réactions de déboronation

Les conditions expérimentales de déboronation de l'this compound sur des nanoparticules d'argent ont été étudiées à l'aide de la SERS . Le niveau de déboronation dépend fortement de la morphologie du système et de la longueur d'onde et de la puissance du laser d'excitation .

Mécanisme D'action

- Role : The interaction with diols allows MPBA to form reversible complexes, which can be exploited for various applications, including sensing and chemical synthesis .

- Interaction with Targets : MPBA chemisorbs well to surfaces (e.g., silver nanoparticles) through its thiol group. It can subsequently bind to diols, enabling the detection of various biological structures via surface-enhanced Raman scattering (SERS) .

- Resulting Changes : Upon binding to diols, MPBA forms stable complexes. However, deboronation does not occur under typical conditions .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Orientations Futures

4-Mercaptophenylboronic acid has been used in the development of a SERS-based biosensor for a variety of biomedicine applications . It has also been used in the development of a rapid, ultrasensitive, and quantitative lateral flow immunoassay (LFA) strip for simultaneous detection of respiratory bacteria .

Analyse Biochimique

Biochemical Properties

4-Mercaptophenylboronic acid plays a significant role in biochemical reactions, particularly in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can functionalize Fe3O4-C-Au magnetic microspheres, which are used for the selective enrichment of glycoproteins and glycopeptides . The thiol group in 4-Mercaptophenylboronic acid allows it to chemisorb well to silver nanoparticles, enabling the detection of various biological structures by surface-enhanced Raman scattering .

Cellular Effects

4-Mercaptophenylboronic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to detect glucose in physiological concentrations by converting to 4-mercaptophenol in the presence of hydrogen peroxide . This conversion can impact cellular metabolism and signaling pathways, particularly those involving glucose.

Molecular Mechanism

At the molecular level, 4-Mercaptophenylboronic acid exerts its effects through binding interactions with biomolecules. It can form self-assembled monolayers on gold surfaces, which are used in various biochemical applications . The thiol group in 4-Mercaptophenylboronic acid allows it to bind to silver nanoparticles, facilitating the detection of biological structures . Additionally, it can be oxidized by hydrogen peroxide to form bis(4-hydroxyphenyl) disulfide and peroxoboric acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Mercaptophenylboronic acid can change over time. The compound is stable under ambient conditions but can degrade in basic solutions, where the terminal B-C bonds are cleaved by hydroxide ions and strongly basic amine nucleophiles . This degradation can impact its long-term effects on cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of 4-Mercaptophenylboronic acid vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, in glucose detection applications, the optimized condition involves using specific concentrations of the compound to achieve accurate results .

Metabolic Pathways

4-Mercaptophenylboronic acid is involved in various metabolic pathways. It can interact with enzymes such as glucose oxidase, which converts it to 4-mercaptophenol in the presence of hydrogen peroxide . This interaction can affect metabolic flux and metabolite levels, particularly in pathways involving glucose metabolism.

Transport and Distribution

Within cells and tissues, 4-Mercaptophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. For example, it can be immobilized on gold-silver core-shell assembled silica nanostructures for glucose detection . This immobilization affects its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of 4-Mercaptophenylboronic acid can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its immobilization on gold-silver core-shell nanostructures can enhance its detection capabilities in specific cellular compartments .

Propriétés

IUPAC Name |

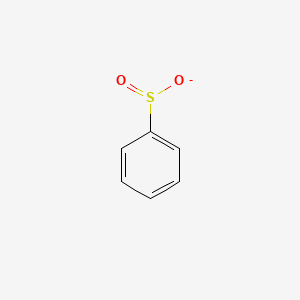

(4-sulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVSUPMVIZXUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403236 | |

| Record name | 4-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

237429-33-3 | |

| Record name | 4-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MERCAPTOPHENYLBORONIC AICD | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1229199.png)

![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-[1,3]dioxolan-2-YL]-benzoic acid](/img/structure/B1229201.png)

![1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone](/img/structure/B1229203.png)

![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide](/img/structure/B1229206.png)

![3-[2-Hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-4-thiazolidinecarboxamide](/img/structure/B1229219.png)

![2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1229221.png)

![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)